2-(2-Fluorophenyl)-1-phenylethan-1-amine
Overview
Description
2-(2-Fluorophenyl)-1-phenylethan-1-amine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with phenylacetonitrile in the presence of a base, followed by reduction of the resulting imine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-phenylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted phenylethylamines, ketones, and alcohols, depending on the type of reaction and reagents used .
Scientific Research Applications
2-(2-Fluorophenyl)-1-phenylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential interactions with biological systems, including its binding affinity to various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-phenylethan-1-amine involves its interaction with specific molecular targets in biological systems. It can bind to receptors and enzymes, influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity, making it a valuable compound for studying receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylethylamines such as 2-phenylethylamine and 2-(4-fluorophenyl)-1-phenylethan-1-amine. These compounds share structural similarities but differ in their chemical properties and biological activities due to variations in their substituents .
Uniqueness
The uniqueness of 2-(2-Fluorophenyl)-1-phenylethan-1-amine lies in the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological interactions. This makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9,14H,10,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZTOFJUGTTKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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